Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with different substituents. Examples are:
- Ethyl 2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate
- Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-2-carboxylate .
Uniqueness
What sets Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where other thiophene derivatives may not be as effective .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S2/c1-5-29-21(25)18-14(3)15(4)30-20(18)22-19(24)16-7-6-13(2)17(12-16)31(26,27)23-8-10-28-11-9-23/h6-7,12H,5,8-11H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHQQFGQPNKYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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